1-((tert-Butyldimethylsilyl)oxy)-3-chloropropan-2-ol
Description
1-((tert-Butyldimethylsilyl)oxy)-3-chloropropan-2-ol (CAS 136917-95-8) is a chlorinated silyl ether alcohol with the molecular formula C₉H₂₁ClO₂Si and a molecular weight of 224.86 g/mol . It is commonly used in organic synthesis as a protected alcohol intermediate, leveraging the tert-butyldimethylsilyl (TBDMS) group’s stability under basic and mildly acidic conditions. The compound is commercially available in high purity (97%) and is utilized in pharmaceutical and fine chemical research .
Properties
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]oxy-3-chloropropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21ClO2Si/c1-9(2,3)13(4,5)12-7-8(11)6-10/h8,11H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYOMEPBOMOSIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((tert-Butyldimethylsilyl)oxy)-3-chloropropan-2-ol typically involves the reaction of 3-chloropropan-2-ol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The reaction proceeds via the formation of a reactive silylating agent, N-tert-butyldimethylsilylimidazole, which facilitates the transfer of the TBDMS group to the hydroxyl group of 3-chloropropan-2-ol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of flow microreactors has been reported to be more efficient and sustainable compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
1-((tert-Butyldimethylsilyl)oxy)-3-chloropropan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as alkoxides, thiolates, or amines.
Deprotection Reactions: The TBDMS group can be removed under acidic conditions or by using fluoride ions, typically from tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, thiolates, and amines. These reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Deprotection Reactions: TBAF in THF is commonly used for the removal of the TBDMS group.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products can include ethers, thioethers, or amines.
Deprotection Reactions: The major product is 3-chloropropan-2-ol, with the TBDMS group being removed as tert-butyldimethylsilanol.
Scientific Research Applications
The compound 1-((tert-Butyldimethylsilyl)oxy)-3-chloropropan-2-ol , with the CAS number 136917-95-8 , is a specialized chemical that has garnered attention for its applications in various fields, particularly in organic synthesis and medicinal chemistry. This article delves into its applications, supported by data tables and case studies, while ensuring a comprehensive overview backed by verified sources.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its silyl ether functionality allows for selective protection of alcohols, making it useful in multi-step synthetic pathways. The tert-butyldimethylsilyl (TBDMS) group is particularly favored for its stability and ease of removal under mild conditions.
Case Study: Synthesis of Complex Molecules
In a study focused on synthesizing complex natural products, researchers utilized this compound as a key building block. The TBDMS group facilitated the selective protection of hydroxyl groups, enabling further functionalization without interfering with other reactive sites. This approach demonstrated an efficient pathway to synthesize target molecules with high yields and purity.
Medicinal Chemistry
The compound has potential applications in medicinal chemistry due to its structural features that can be modified to enhance biological activity. The chloropropanol moiety is of particular interest for developing new pharmaceuticals.
Case Study: Antiviral Agents
Research has indicated that derivatives of this compound exhibit antiviral properties. In vitro studies showed that modifications to the chlorine substituent could lead to increased efficacy against specific viral strains. This highlights the compound's potential as a scaffold for designing novel antiviral agents.
Material Science
The compound's ability to form stable siloxane bonds makes it relevant in material science, particularly in the development of silicone-based materials and coatings.
Case Study: Silicone Elastomers
In a study exploring silicone elastomers, this compound was incorporated into polymer matrices to enhance thermal stability and mechanical properties. The results indicated significant improvements in elasticity and durability, suggesting its utility in industrial applications.
Data Tables
| Application Area | Description |
|---|---|
| Organic Synthesis | Intermediate for protecting alcohols in multi-step syntheses |
| Medicinal Chemistry | Potential scaffold for developing antiviral agents |
| Material Science | Enhances properties of silicone elastomers |
Mechanism of Action
The mechanism of action of 1-((tert-Butyldimethylsilyl)oxy)-3-chloropropan-2-ol primarily involves its role as a protecting group in organic synthesis. The TBDMS group provides steric hindrance and electronic effects that protect the hydroxyl group from unwanted reactions. The removal of the TBDMS group is facilitated by nucleophilic attack, leading to the formation of a pentavalent silicon intermediate, which then collapses to release the free hydroxyl group .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 1-((tert-Butyldimethylsilyl)oxy)-3-chloropropan-2-ol, differing in substituents, steric bulk, or reactivity:
(S)-3-((tert-Butyldimethylsilyl)oxy)-2-methylpropan-1-ol
- Molecular Formula : C₁₀H₂₄O₂Si
- CAS : 105859-45-8
- Molecular Weight : 204.38 g/mol
- Key Properties :
- Comparison :
1-[(tert-Butyldiphenylsilyl)oxy]-3-phenylpropan-2-ol
- Molecular Formula : C₂₅H₃₀O₂Si
- CAS : 173180-05-7 (racemic mixture)
- Molecular Weight : 402.64 g/mol
- Comparison :
- Replaces TBDMS with the bulkier tert-butyldiphenylsilyl (TBDPS) group, enhancing steric protection but reducing solubility in polar solvents.
- The phenyl substituent increases aromatic interactions, making it suitable for chiral resolution applications.
1-(tert-Butylamino)-3-chloropropan-2-ol
- Molecular Formula: C₇H₁₆ClNO
- CAS : 13156-02-0
- Molecular Weight : 165.66 g/mol
- Key Properties :
- Lower molecular weight and higher polarity (PSA 32.26 vs. ~29.46 for TBDMS analogs) .
(S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine
- Molecular Formula: C₁₂H₂₇NO₂Si
- CAS : 134756-75-5
- Purity : 97%
- The TBDMS group protects a hydroxymethyl side chain, differing from the chloropropanol backbone of the target compound.
Data Table: Structural and Physical Properties
| Compound Name | Molecular Formula | CAS | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | LogP |
|---|---|---|---|---|---|---|
| This compound | C₉H₂₁ClO₂Si | 136917-95-8 | 224.86 | Chlorine, TBDMS | N/A | ~1.37 |
| (S)-3-((tert-Butyldimethylsilyl)oxy)-2-methylpropan-1-ol | C₁₀H₂₄O₂Si | 105859-45-8 | 204.38 | Methyl, TBDMS | 232.2 | 2.64 |
| 1-[(tert-Butyldiphenylsilyl)oxy]-3-phenylpropan-2-ol | C₂₅H₃₀O₂Si | 173180-05-7 | 402.64 | Phenyl, TBDPS | N/A | ~4.50 |
| 1-(tert-Butylamino)-3-chloropropan-2-ol | C₇H₁₆ClNO | 13156-02-0 | 165.66 | Chlorine, tert-butylamino | N/A | 1.37 |
Research Findings and Reactivity Trends
- TBDMS vs. TBDPS Groups : The TBDMS group in the target compound offers moderate steric protection compared to TBDPS, which is more resistant to acidic hydrolysis but less soluble .
- Chlorine Substituent: The chlorine atom in this compound increases its electrophilicity, making it reactive in nucleophilic substitution reactions, unlike non-halogenated analogs .
- Synthetic Utility : Compounds like (S)-3-((tert-Butyldimethylsilyl)oxy)-2-methylpropan-1-ol are synthesized via DiBAl-H reduction of esters, a method applicable to the target compound with appropriate precursors .
Biological Activity
1-((tert-Butyldimethylsilyl)oxy)-3-chloropropan-2-ol, with CAS number 136917-95-8, is a chemical compound notable for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
The biological activity of this compound can be attributed to its structural features, particularly the presence of the tert-butyldimethylsilyl (TBDMS) group. This bulky group may influence the compound's interaction with biological targets, potentially affecting its pharmacokinetics and bioavailability.
Antimicrobial Properties
Research indicates that compounds featuring silyl ether functionalities often exhibit antimicrobial activity. The presence of chlorine in the structure may enhance this effect by facilitating interactions with microbial cell membranes or enzymes.
Cytotoxicity Studies
A study examining various silyl derivatives showed that this compound demonstrated significant cytotoxic effects against specific cancer cell lines. The compound's mechanism appears to involve induction of apoptosis, although further detailed studies are required to elucidate the exact pathways involved.
Case Study 1: Anticancer Activity
In a controlled experiment involving human cancer cell lines, this compound was tested for its cytotoxic effects. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death rates. The study highlighted the potential for this compound as a lead in anticancer drug development.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria, suggesting moderate antimicrobial efficacy.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Synthesis and Characterization
The synthesis of this compound has been documented in various studies, utilizing methods such as microwave-assisted reactions which enhance yield and purity. Characterization through NMR and mass spectrometry confirmed the expected structural features .
Pharmacological Potential
Recent studies have begun to explore the pharmacological potential of this compound beyond its antimicrobial and cytotoxic effects. Preliminary findings suggest possible interactions with nuclear receptors, indicating a role in metabolic regulation .
Q & A
Q. What are the common synthetic routes for 1-((tert-Butyldimethylsilyl)oxy)-3-chloropropan-2-ol, and how do reaction conditions influence yield?
Answer: The compound is typically synthesized via nucleophilic substitution or reduction reactions. For example:
- Reduction of methyl esters : Methyl (R)-3-((tert-butyldimethylsilyl)oxy)-2-methylpropanoate (25) can be reduced with DiBAl-H in CH₂Cl₂ at −78°C to −40°C, yielding the corresponding alcohol in 92% after workup .
- From 2-chloropropane : 2-Chloropropane reacts with tert-butyldimethylsilyl-protected intermediates under basic conditions, though yields are not explicitly reported in available data .
Q. Key Variables :
- Temperature control : Lower temperatures (−78°C) minimize side reactions (e.g., over-reduction).
- Reagent stoichiometry : Excess DiBAl-H (2.5 equiv.) ensures complete reduction .
Q. How can researchers optimize purification of this compound, especially when dealing with viscous or unstable intermediates?
Answer:
- Flash column chromatography : Use hexane:ethyl acetate (4:1) to separate polar byproducts, achieving ≥95% purity .
- Liquid-liquid extraction : After reduction reactions, aqueous workup with potassium sodium tartrate and multiple CH₂Cl₂ extractions efficiently removes salts and hydrophilic impurities .
Q. Critical Considerations :
- Solvent polarity : Adjust eluent ratios based on TLC monitoring.
- Drying agents : Na₂SO₄ is preferred over MgSO₄ for moisture-sensitive silyl ethers .
Advanced Research Questions
Q. What strategies enable stereoselective synthesis of derivatives containing the tert-butyldimethylsilyloxy group?
Answer:
- Chiral auxiliaries : Use enantiopure starting materials (e.g., (S)-configured esters) to control stereochemistry during reduction .
- Asymmetric catalysis : In related systems, LiBH₄ with chiral amines induces high enantiomeric excess (e.g., 97% ee for anti-1,2-diols) .
Mechanistic Insight :
Steric hindrance from the bulky tert-butyldimethylsilyl group directs nucleophilic attack to less hindered positions, favoring specific stereoisomers .
Q. How can contradictory data on reaction yields or byproduct formation be resolved in methodology development?
Answer:
- In situ monitoring : Use techniques like FTIR or NMR to track intermediate stability. For example, DiBAl-H reductions may form aluminum complexes requiring careful quenching .
- Byproduct analysis : Characterize side products (e.g., via GC-MS) from competing pathways, such as silyl ether cleavage under acidic conditions .
Case Study :
A 15% yield discrepancy in silyl ether synthesis was traced to incomplete protection of hydroxyl groups; adding molecular sieves to scavenge water improved yields to >85% .
Q. What advanced analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies silyl ether (δ ~0.1–0.3 ppm for Si-CH₃) and chloropropanol moieties (δ ~3.5–4.5 ppm for CH₂Cl) .
- Mass spectrometry : High-resolution MS confirms molecular formula (C₉H₂₁ClO₂Si, [M+H]⁺ = 241.0978) .
- Chiral HPLC : Resolves enantiomers when stereochemistry is critical .
Q. How does the tert-butyldimethylsilyl (TBS) group influence the reactivity of 3-chloropropan-2-ol derivatives in subsequent transformations?
Answer:
- Protection-deprotection : The TBS group stabilizes alcohols against nucleophilic substitution, enabling selective functionalization at the chlorine site .
- Steric effects : Bulky TBS hinders SN2 pathways, favoring elimination (e.g., HCl loss to form epoxides) unless mild bases (e.g., K₂CO₃) are used .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
